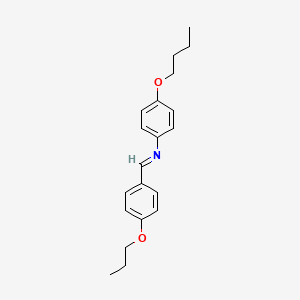
1,3,5-Cyclohexatriyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Cyclohexatriyne is an intriguing organic compound characterized by a six-membered ring with alternating triple bonds. This compound is highly reactive due to the presence of three triple bonds within a small ring structure, making it a subject of interest in theoretical and experimental chemistry.
Vorbereitungsmethoden
The synthesis of 1,3,5-Cyclohexatriyne is challenging due to its high reactivity and instability. One common method involves the dehydrohalogenation of 1,3,5-tribromohexane using a strong base such as potassium tert-butoxide. This reaction must be carried out under low temperatures and inert atmosphere conditions to prevent decomposition. Industrial production methods are not well-established due to the compound’s instability and reactivity.
Analyse Chemischer Reaktionen
1,3,5-Cyclohexatriyne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Substitution: The triple bonds in this compound can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Cyclohexatriyne has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of polyynes.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: While not widely used industrially due to its instability, it serves as a valuable intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The reactivity of 1,3,5-Cyclohexatriyne is primarily due to the strain in the ring structure and the presence of multiple triple bonds. These factors make the compound highly susceptible to nucleophilic attack and other chemical transformations. The molecular targets and pathways involved in its reactions are typically centered around the triple bonds, which can interact with various reagents to form new bonds and structures.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Cyclohexatriyne can be compared to other cyclic polyynes such as 1,3,5-Cycloheptatriyne and benzene. Unlike benzene, which is aromatic and highly stable, this compound is non-aromatic and highly reactive. This reactivity is due to the presence of triple bonds, which are absent in benzene. Similar compounds include:
1,3,5-Cycloheptatriyne: A seven-membered ring with alternating triple bonds.
1,3-Cyclohexadiene: A six-membered ring with two double bonds.
Benzene: A six-membered aromatic ring with alternating single and double bonds.
Each of these compounds has unique properties and reactivities, making this compound a distinct and valuable compound for research and applications.
Eigenschaften
CAS-Nummer |
21894-87-1 |
|---|---|
Molekularformel |
C6 |
Molekulargewicht |
72.06 g/mol |
InChI |
InChI=1S/C6/c1-2-4-6-5-3-1 |
InChI-Schlüssel |
PXCDDPIOUAJVRE-UHFFFAOYSA-N |
Kanonische SMILES |
C=1=C=C=C=C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


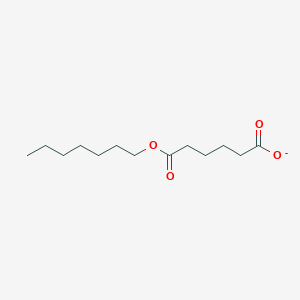
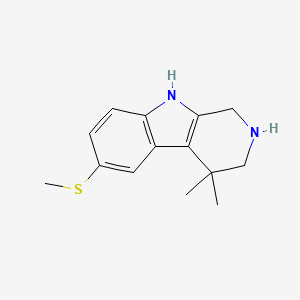
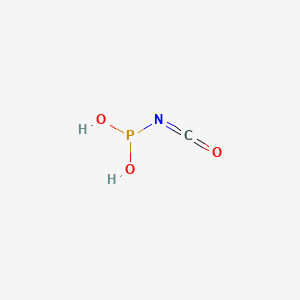

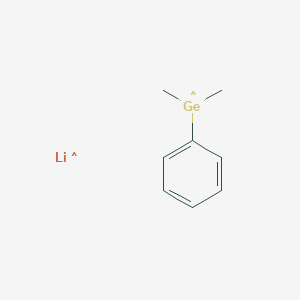


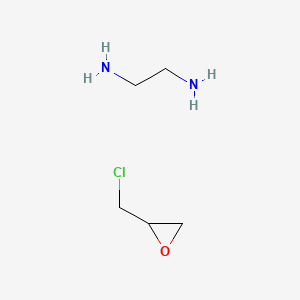
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
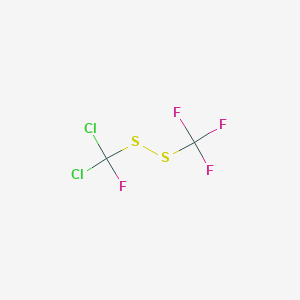


![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
